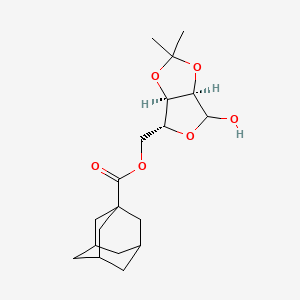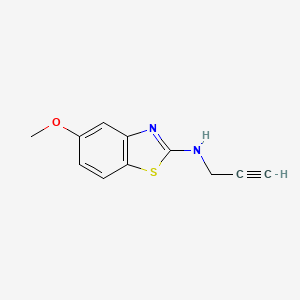
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with cyanide ions in the presence of a chiral catalyst to induce the formation of the desired enantiomer. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and optimized reaction conditions is crucial to achieve high enantiomeric purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 2-(4-isopropylphenyl)acetic acid or 2-(4-isopropylphenyl)acetone.
Reduction: Formation of 2-(4-isopropylphenyl)ethylamine.
Substitution: Formation of 2-(4-isopropylphenyl)acetonitrile derivatives with various functional groups.
Scientific Research Applications
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-(4-methylphenyl)acetonitrile
- 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile
- 2-hydroxy-2-(4-ethylphenyl)acetonitrile
Uniqueness
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
178357-23-8 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.231 |
IUPAC Name |
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m1/s1 |
InChI Key |
FLXIHTKCTUICKQ-LLVKDONJSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O |
Synonyms |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaS)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)








